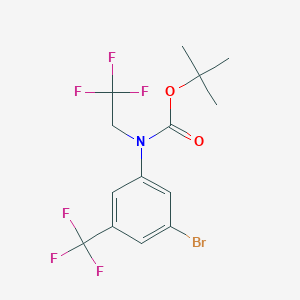

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate

Description

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group. Its structure includes a phenyl ring substituted with bromo and trifluoromethyl groups at positions 3 and 5, respectively, and a 2,2,2-trifluoroethyl substituent. This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease or kinase inhibitors, given its structural resemblance to bioactive scaffolds .

Properties

IUPAC Name |

tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrF6NO2/c1-12(2,3)24-11(23)22(7-13(16,17)18)10-5-8(14(19,20)21)4-9(15)6-10/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVINWBTJZPAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-bromo-5-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

Compounds sharing the tert-butyl carbamate core and halogenated aromatic systems include:

- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (CAS 1823510-92-4): Similarity = 0.93. Differs by having two fluorine atoms at positions 2 and 3 and lacks the trifluoroethyl group. This reduces steric bulk and lipophilicity compared to the target compound .

- tert-Butyl (3-bromo-5-fluorophenyl)carbamate (CAS 1260804-94-1): Similarity = 0.92.

| Property | Target Compound | 5-Bromo-2,3-difluoro Analogue | 3-Bromo-5-fluoro Analogue |

|---|---|---|---|

| Molecular Weight | ~423 g/mol | 308.12 g/mol | 304.17 g/mol |

| Substituents | Br, CF₃, CF₃CH₂ | Br, F (positions 2,3) | Br, F (position 5) |

| Lipophilicity (LogP)* | High (CF₃ groups) | Moderate | Moderate |

*Estimated based on substituent contributions.

Pyridine and Heterocyclic Analogues

- tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS 1820707-62-7): Replaces the phenyl ring with a pyridine system.

- tert-Butyl 5-acetyl-4-(2,2,2-trifluoroethyl)thiazol-2-yl(methyl)carbamate : Incorporates a thiazole ring, which is electron-deficient and may influence pharmacokinetic properties such as metabolic stability .

Complex Derivatives with Extended Functionality

- tert-Butyl (2-((2-((4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate (Compound 72, ): Features a pyrimidine core and cyclobutene-dione moiety, enabling interactions with kinase ATP-binding pockets. The target compound lacks this extended π-system, suggesting divergent biological targets .

- tert-Butyl [(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,5-trifluorophenyl)piperidin-3-yl]carbamate (): A piperidinone derivative with stereochemical complexity.

Biological Activity

tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)(2,2,2-trifluoroethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of carbamates known for their diverse applications, including as intermediates in organic synthesis and as pharmacological agents.

- Chemical Formula : C₁₄H₁₄BrF₆NO₂

- Molecular Weight : 422.16 g/mol

- CAS Number : 2819633-68-4

- Structure : Contains a trifluoromethyl group and a bromine atom, which are significant for enhancing biological activity through improved binding interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl groups contribute to the compound's lipophilicity and electronic properties, enhancing its binding affinity to target proteins. This can lead to modulation of various biochemical pathways, including those involved in metabolic regulation and signal transduction.

1. Liver X Receptor (LXR) Agonism

Research has shown that compounds with similar structures can act as potent agonists for liver X receptors (LXR), which play a crucial role in cholesterol metabolism and homeostasis. The introduction of specific functional groups has been linked to enhanced agonistic activity, suggesting potential applications in treating metabolic disorders .

2. Pharmacological Applications

The compound may exhibit potential in:

- Anticancer Activity : Similar trifluoromethyl-substituted compounds have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially useful in chronic inflammatory diseases.

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on SAR revealed that the presence of the trifluoromethyl group significantly enhances the potency of compounds against specific biological targets. For instance, compounds with this group demonstrated increased inhibition of serotonin uptake compared to their non-fluorinated analogs .

Case Study 2: Synthesis and Biological Evaluation

In synthetic studies, this compound was synthesized via the reaction of 3-bromo-5-(trifluoromethyl)benzylamine with tert-butyl chloroformate under basic conditions. The resultant compound was evaluated for its biological activity, showing promising results in preliminary assays for enzyme inhibition.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-Butyl (3-bromo-5-(trifluoromethyl)phenyl)carbamate | C₁₂H₁₃BrF₃NO₂ | Moderate LXR agonist |

| tert-Butyl (3-bromo-2-fluoro-5-(trifluoromethyl)benzoate | C₁₂H₁₂BrF₃O₂ | Lower potency |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | C₈H₅BrF₆ | Lacks carbamate functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.